2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate
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Overview
Description
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate is a chemical compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary targets of the compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate” are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
Based on its structural similarity to other triazolopyrimidine derivatives, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Triazolopyrimidine derivatives have been shown to participate in redox reactions, suggesting that they may influence pathways related to oxidative stress and cellular redox homeostasis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. As a research chemical, it is crucial to understand these properties to assess its bioavailability and potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are still being studied. Given its potential redox activity, it may induce changes in cellular redox status, potentially influencing cell survival, proliferation, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate typically involves the following steps:
Formation of the Triazolopyrimidine Core: The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Methylation: The triazolopyrimidine core is then methylated at the 5-position using a methylating agent such as methyl iodide.
Esterification: The final step involves esterification of the ethyl group with hexanoic acid to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness and yield optimization. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate has several scientific research applications:
Medicine: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
Agriculture: The compound and its derivatives can serve as effective bactericides and fungicides, protecting crops from various pathogens.
Material Science: It can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetanilide
Uniqueness: 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity compared to other triazolopyrimidines.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-3-4-5-6-12(19)21-8-7-11-10(2)17-14-15-9-16-18(14)13(11)20/h9H,3-8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRGRSRJCUKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC1=C(N=C2N=CNN2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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